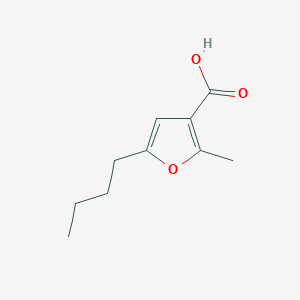

5-Butyl-2-methylfuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Butyl-2-methylfuran-3-carboxylic acid is a laboratory chemical . It is also known as 5-tert-Butyl-2-methylfuran-3-carboxylic acid . The CAS number for this compound is 38422-62-7 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium hydroxide in methanol at 60℃ for 2 hours . Another method involves the use of potassium hydroxide . There are also multi-step reactions that involve the use of sulfuric acid/methanol or sodium iodide/acetone .Molecular Structure Analysis

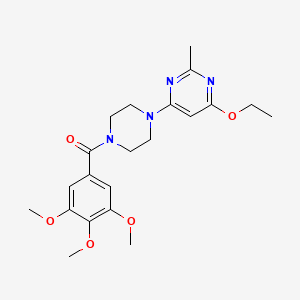

The empirical formula of this compound is C10H14O3 . The molecular weight is 182.22 . The SMILES string representation is CC©©C1=CC©=C(C(O)=O)O1 .Applications De Recherche Scientifique

Biomass-Derived Chemicals

5-Butyl-2-methylfuran-3-carboxylic acid is related to compounds that are key intermediates in the conversion of biomass into valuable chemicals. For instance, acid chloride derivatives of furan compounds are produced in high yield through the treatment of precursor aldehydes, serving as intermediates for the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015). This process highlights the potential of furan derivatives, closely related to this compound, in sustainable chemistry applications.

Carboxylation Processes

Electrochemical carboxylation of organic compounds in ionic liquids presents a method for incorporating carbon dioxide into organic molecules, producing carboxylic acids. This process, demonstrated for different substrates, could potentially be applied to furan derivatives like this compound, providing a route to more complex molecules for pharmaceutical or material science applications (Feng, Huang, Liu, & Wang, 2010).

Synthetic Applications

The synthesis and functionalization of furan derivatives are crucial in organic chemistry, offering pathways to a wide range of chemicals with various applications. Techniques developed for the regioselective synthesis and functionalization of furan compounds can be applied to this compound, enabling the creation of novel materials and bioactive molecules (Huynh, Retailleau, Denhez, Nguyen, & Guillaume, 2014).

Bio-based Product Synthesis

The transformation of biomass into high-value chemicals is a significant area of research, with furan derivatives playing a key role. The production of 5-hydroxymethylfurfural, levulinic acid, and their esters from biomass-derived intermediates showcases the potential of converting renewable resources into useful industrial chemicals. Techniques used in these processes might be applicable to or benefit from the properties of this compound, contributing to the development of sustainable production methods for bio-based products (Mascal & Nikitin, 2010).

Mécanisme D'action

Safety and Hazards

5-Butyl-2-methylfuran-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-butyl-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-4-5-8-6-9(10(11)12)7(2)13-8/h6H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDVMAXFGUOHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(O1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

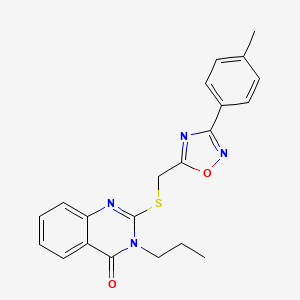

![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)

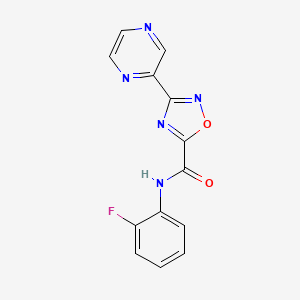

![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)

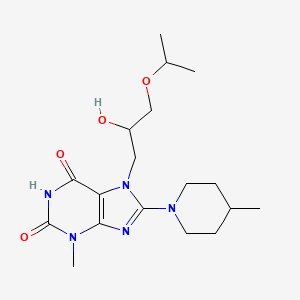

![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2757916.png)

![N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2757920.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)